![molecular formula C8H12ClN3O B2499312 2-甲基-5,6,7,8-四氢吡啶并[3,4-d]嘧啶-1-酮;盐酸盐 CAS No. 2361775-62-2](/img/structure/B2499312.png)

2-甲基-5,6,7,8-四氢吡啶并[3,4-d]嘧啶-1-酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves cyclization reactions and the use of hydrazine hydrate. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives was achieved through Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . Similarly, the synthesis of a tetrahydro derivative of a pyrimido[4,5-c]pyridazinone nucleoside involved cyclization under aromatization conditions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

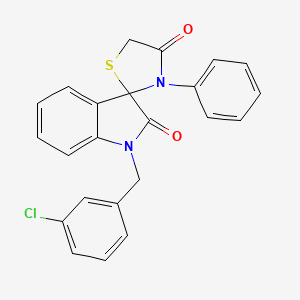

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial for their biological activity. For example, the cardiotonic 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one was studied using X-ray crystallography to determine its three-dimensional structure, which is mostly planar with some regions of nonplanarity . This information is valuable for understanding the conformational preferences of the pyridazinone ring, which could be relevant to the compound "2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride".

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives can vary depending on their substitution patterns. For instance, the dehydrogenation of a 3-methyl-5,8-dihydropyrazolo[1,2-a]pyridazin-1-one to a more aromatic structure was reported . Additionally, chloropyrido[2,3-d]pyridazines have been studied for their nucleophilic reactions, leading to the formation of new heterocyclic compounds . These studies suggest that the compound may also undergo similar reactions, which could be explored for the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For example, the presence of a hydroxymethyl group in the 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine affects its solubility and reactivity . The substitution of methyl groups and the degree of saturation in the pyridazinone ring can also impact the potency of these compounds as cardiotonic agents . These findings can be extrapolated to predict the properties of "2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride", such as its solubility, stability, and potential biological activity.

科学研究应用

化学性质和合成

吡啶并嗪酮衍生物,如2-甲基-5,6,7,8-四氢吡啶并[3,4-d]吡啶并嗪-1-酮;盐酸盐,以其显著的化学性质而闻名,成为广泛研究的对象。这些化合物以其多样的合成方法和多样的生物活性而闻名。合成通常涉及将肼或其衍生物加入适当取代的碳链中。吡啶并嗪酮结构以其电子亏缺性质而闻名,使其成为各种药理研究的关键候选者,因为其潜在活性与心血管系统等方面相关(Jakhmola et al., 2016)。

药理应用

对吡啶并嗪酮衍生物的药理兴趣源于它们广泛的潜在治疗应用范围。这些化合物已被研究用于抑制环氧合酶酶,使其在治疗与关节炎等疾病相关的疼痛和炎症方面具有相关性。这些化合物的特异性和有效性,包括2-甲基-5,6,7,8-四氢吡啶并[3,4-d]吡啶并嗪-1-酮;盐酸盐的变体,表明它们作为选择性COX-2抑制剂的潜力。这种特异性可能在减少胃肠道副作用方面提供治疗优势,与传统的非甾体类抗炎药(NSAIDs)相比(Asif, 2016)。

药物开发和药物化学

在药物开发中探索吡啶并嗪酮衍生物是一个正在进行研究的领域。将它们纳入药物化学中是由于这种骨架调节各种疾病病理关键酶和受体的能力。基于吡啶并嗪酮核心结构开发新化合物的目标是增强药代动力学特性和疗效,同时最小化不良反应。这种方法突显了结构修饰的重要性以及2-甲基-5,6,7,8-四氢吡啶并[3,4-d]吡啶并嗪-1-酮;盐酸盐衍生物在生成新的治疗剂方面的潜力,用于一系列疾病(Garrido et al., 2021)。

属性

IUPAC Name |

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-11-8(12)7-2-3-9-4-6(7)5-10-11;/h5,9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCPFZZJXMHMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(CNCC2)C=N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)

![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)

![(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2499237.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499238.png)

![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)

![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)

![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)